Cas no 959162-97-1 (Ethyl 6-chloro-4-(ethylamino)nicotinate)

Ethyl 6-chloro-4-(ethylamino)nicotinate structure
959162-97-1 structure
Produktname:Ethyl 6-chloro-4-(ethylamino)nicotinate
CAS-Nr.:959162-97-1
MF:C10H13ClN2O2
MW:228.675421476364
CID:3032570

Ethyl 6-chloro-4-(ethylamino)nicotinate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • ethyl 6-chloro-4-(ethylamino)nicotinate
    • AMY15522
    • 6-Chloro-4-ethylamino-nicotinic acid ethyl ester
    • ethyl 6-chloro-4-(ethylamino)pyridine-3-carboxylate
    • Ethyl 6-chloro-4-(ethylamino)-3-pyridinecarboxylate (ACI)
    • 6-Chloro-4-ethylaminonicotinic acid ethyl ester
    • Ethyl 6-chloro-4-(ethylamino)nicotinate
    • Inchi: 1S/C10H13ClN2O2/c1-3-12-8-5-9(11)13-6-7(8)10(14)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
    • InChI-Schlüssel: DPLDFGSSJKFWNU-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(NCC)=CC(Cl)=NC=1)OCC

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 214
  • XLogP3: 2.9
  • Topologische Polaroberfläche: 51.2

Ethyl 6-chloro-4-(ethylamino)nicotinate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ,  Water ;  18 h, 70 °C
Referenz
Process for preparation of FGFR inhibitor and application thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, reflux
Referenz
Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  12 h, 70 °C
1.2 Solvents: Water ;  rt
Referenz
Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ,  Water ;  22 - 24 h, 25 - 35 °C
Referenz
Process preparation of Ripretinib and solid state forms
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  8 h, 70 °C
Referenz
Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma
Zhang, Xiaomeng; Wang, Yazhou; Ji, Jianfeng; Si, Dongjuan; Bao, Xueting; et al, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 2 h, 0 °C → rt
Referenz
Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ,  Water ;  0 °C; 0 °C → rt; rt
Referenz
Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol ,  Acetonitrile ;  rt; overnight, 70 °C
Referenz
Process for preparation of Fgfr4 inhibitor and application
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ,  Water ;  0 °C; overnight, rt
Referenz
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  rt → 0 °C; 0 °C; 30 min, 0 °C; 0 °C → rt; 2 h, rt
Referenz
Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors
, World Intellectual Property Organization, , ,

Ethyl 6-chloro-4-(ethylamino)nicotinate Raw materials

Ethyl 6-chloro-4-(ethylamino)nicotinate Preparation Products

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